Acetamide, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)-

Description

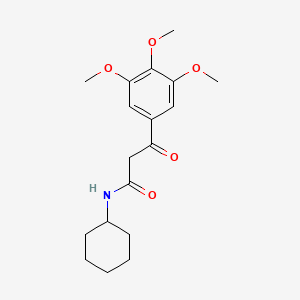

The compound "Acetamide, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)-" features a central acetamide backbone with a cyclohexyl group attached to the nitrogen atom and a 3,4,5-trimethoxybenzoyl moiety at the second carbon. These analogs are primarily investigated for their biological activities, including antileukemic and anti-inflammatory properties , and their synthesis often involves halogenation, acylations, or coupling reactions .

Properties

CAS No. |

23771-18-8 |

|---|---|

Molecular Formula |

C18H25NO5 |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

N-cyclohexyl-3-oxo-3-(3,4,5-trimethoxyphenyl)propanamide |

InChI |

InChI=1S/C18H25NO5/c1-22-15-9-12(10-16(23-2)18(15)24-3)14(20)11-17(21)19-13-7-5-4-6-8-13/h9-10,13H,4-8,11H2,1-3H3,(H,19,21) |

InChI Key |

DHOWHOSWMZQMPZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)- typically involves the reaction of 3,4,5-trimethoxybenzoic acid with cyclohexylamine. The process can be carried out under mild conditions using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : Acetamide, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)- serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the development of more complex molecules used in various applications such as materials science and catalysis.

-

Chemical Reactions :

- Oxidation and Reduction : The compound can undergo oxidation reactions to form sulfoxides or sulfones and reduction reactions that target the carbonyl group in the acetamide moiety.

- Substitution Reactions : The aromatic ring can participate in electrophilic or nucleophilic substitutions, enabling further functionalization.

Biology

- Bioactivity Studies : The presence of the trimethoxyphenyl group suggests potential bioactivity. Research indicates that compounds with similar structures may exhibit anti-inflammatory, antimicrobial, and anticancer properties.

- Mechanism of Action : While not fully elucidated, it is hypothesized that the oxadiazole ring may interact with specific enzymes or receptors in biological systems. This interaction could modulate their activity, leading to therapeutic effects.

Medicine

- Therapeutic Potential : Acetamide derivatives have been investigated for their potential as therapeutic agents. Similar compounds have demonstrated efficacy in inhibiting nuclear factor-kappa B (NF-kB) and activating protein 1 (AP-1), which are critical pathways in inflammation and cancer progression .

- Case Study on Antitumor Activity : A study evaluated various oxadiazole derivatives for cytotoxic activities against cancer cell lines. Modifications in the oxadiazole structure significantly influenced biological activity, indicating that structural variations can enhance therapeutic effects .

Industrial Applications

In industrial settings, Acetamide, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)- can be utilized in the development of specialty chemicals and materials. Its unique properties may lead to innovations in coatings or polymers designed for specific functionalities.

Mechanism of Action

The mechanism of action of Acetamide, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)- involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest at the mitosis phase. This disruption of the cell cycle ultimately induces apoptosis in cancer cells. Additionally, the compound can modulate the expression of various proteins involved in cell survival and apoptosis pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The 3,4,5-trimethoxybenzoyl group is a common feature in many analogs, suggesting its role in biological interactions. Key differences lie in the substituents on the acetamide nitrogen and adjacent positions:

Abbreviations : TMBz = 3,4,5-trimethoxybenzoyl.

- Cyclohexyl vs. Heterocyclic Substituents : The cyclohexyl group in the target compound may enhance lipophilicity and steric bulk compared to planar heterocycles (e.g., indole, benzothiophene). This could influence membrane permeability and target binding .

- Halogenation: Analogs with iodo or bromo substituents (e.g., compounds 14, 3i) exhibit higher melting points (239–247°C for iodinated indoles vs. 174–176°C for non-halogenated benzofurans ), likely due to increased molecular symmetry and halogen bonding.

Yields :

- Non-halogenated derivatives (e.g., oxadiazoles) achieve ~71–86% yields , whereas halogenated analogs (e.g., compound 14) show higher yields (79–86%) due to stabilized intermediates .

Biological Activity

Acetamide, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)- (CAS No. 23771-18-8), is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Acetamide, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)- is with a molecular weight of approximately 335.39 g/mol. The compound features a cyclohexyl group attached to an acetamide moiety and a 3,4,5-trimethoxybenzoyl group that may enhance its biological activity by improving lipophilicity and membrane permeability.

Synthesis

The synthesis of Acetamide, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)- typically involves the following steps:

- Formation of the Benzoyl Group : The 3,4,5-trimethoxybenzoyl moiety is synthesized through standard acylation techniques.

- Cyclohexyl Group Introduction : The cyclohexyl group is introduced via acylation reactions with appropriate acylating agents.

- Final Acetamide Formation : The final product is obtained through condensation reactions involving acetic acid derivatives.

The biological activity of Acetamide, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)- is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring present in related compounds has been shown to interact with various biological pathways:

- Enzyme Inhibition : Compounds with similar structures have demonstrated potential as inhibitors for various enzymes involved in inflammatory and cancer pathways.

- Antimicrobial Activity : Research indicates that modifications in the benzoyl group can enhance antimicrobial properties.

Research Findings

- Anticancer Activity : Preliminary studies suggest that derivatives of Acetamide show promise in inhibiting cancer cell proliferation. For instance, structural analogs have been tested against various cancer cell lines with notable cytotoxic effects observed in vitro .

- Anti-inflammatory Properties : Similar compounds have been associated with reduced inflammatory responses in animal models. The presence of methoxy groups may contribute to this activity by modulating cytokine production .

- Antimicrobial Efficacy : Studies have indicated that compounds containing the trimethoxybenzoyl moiety exhibit significant antimicrobial activity against a range of pathogens .

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of Acetamide derivatives on HeLa cells using MTT assays. The results indicated a dose-dependent inhibition of cell viability with IC50 values comparable to established chemotherapeutics.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Acetamide Derivative A | 15 | HeLa |

| Acetamide Derivative B | 20 | HeLa |

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammation induced by carrageenan, administration of Acetamide derivatives resulted in a significant reduction in paw edema compared to control groups.

| Treatment | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Acetamide (50 mg/kg) | 40 |

| Acetamide (100 mg/kg) | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.